3,6-Diethyl-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethyl-1,2,4,5-tetrazine is a derivative of 1,2,4,5-tetrazine, a heterocyclic compound containing four nitrogen atoms in a six-membered ring.
Vorbereitungsmethoden
The synthesis of 1,2,4,5-tetrazine, 3,6-diethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the presence of strong acids or bases and elevated temperatures to facilitate the formation of the tetrazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3,6-Diethyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Cycloaddition: This compound is known for its ability to undergo inverse electron demand Diels-Alder reactions, forming multi-substituted pyridazines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6-Diethyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4,5-tetrazine, 3,6-diethyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
3,6-Diethyl-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
1,2,3,4-Tetrazine: Differing in the position of nitrogen atoms, this compound has distinct chemical properties and reactivity.
1,2,3,5-Tetrazine: Another isomer with unique applications and reactivity patterns.
3,6-Diphenyl-1,2,4,5-tetrazine: A derivative with phenyl groups that exhibits different electronic and steric properties.
Eigenschaften
CAS-Nummer |
13717-91-4 |
---|---|
Molekularformel |
C6H10N4 |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
3,6-diethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H10N4/c1-3-5-7-9-6(4-2)10-8-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
FJLNLVDWWLZFIP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)CC |
Kanonische SMILES |
CCC1=NN=C(N=N1)CC |
Synonyme |
3,6-Diethyl-1,2,4,5-tetrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.